molecular formula C15H16N4O3S B2994269 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013785-46-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2994269
CAS No.: 1013785-46-0
M. Wt: 332.38
InChI Key: WERQORVEJWJHNZ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrazole carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in disease progression, such as cyclooxygenase (COX) enzymes in inflammation and protein kinases in cancer . By binding to these targets, it modulates signaling pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a benzo[d]thiazole ring and a pyrazole carboxamide moiety, which imparts distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-8-7-9(18-19(8)2)14(20)17-15-16-12-10(21-3)5-6-11(22-4)13(12)23-15/h5-7H,1-4H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERQORVEJWJHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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